molecular formula C26H30ClNO4 B1662390 Indomethacin heptyl ester CAS No. 282728-47-6

Indomethacin heptyl ester

Cat. No. B1662390
M. Wt: 456 g/mol
InChI Key: PYBCHCVNKGZCOH-UHFFFAOYSA-N
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Description

Indomethacin heptyl ester is a potent but non-selective inhibitor of both COX-1 and COX-2 . It is a substituted indole acetic acid, wherein the carboxylate can be derivatized as an ester or amide .


Synthesis Analysis

The synthesis of Indomethacin heptyl ester involves various chemical methods . The most commonly used methods for the determination of Indomethacin are high-performance liquid chromatography, voltammetry, and UV spectroscopy . A more efficient, modern synthesis developed by scientists at Merck involves a β-sulfonate modified aryl hydrazine .


Molecular Structure Analysis

The chemical formula of Indomethacin heptyl ester is C26H30ClNO4 . Its exact mass is 455.19 and its molecular weight is 455.980 .


Chemical Reactions Analysis

Indomethacin, the parent compound of Indomethacin heptyl ester, is known to inhibit the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .


Physical And Chemical Properties Analysis

The water-free compound is stable up to about 265 °C, then it decomposes up to 365 °C and DTG peak = 315 °C . The lipid solubility of Indomethacin heptyl ester was enhanced by adding various alkyl groups to the drug via an ester linkage .

Scientific Research Applications

Anti-inflammatory Effects and Apoptosis Induction

  • Application : The methyl ester derivative of indomethacin has shown potent inhibition of prostaglandin E2 and nitric oxide production. It also induces apoptosis in HL-60 cells, suggesting a stronger anti-inflammatory effect compared to the parent drug, indomethacin (Chao et al., 2005).

Enhancement of Lipid Solubility for Topical Formulations

  • Application : Modification of indomethacin by adding various alkyl groups (including methyl, ethyl) enhances its lipid solubility. This enhancement is beneficial for topical formulations, potentially reducing unwanted side effects associated with the drug (Abualhasan et al., 2022).

Inhibition of Cancer Cell Growth

  • Application : Indomethacin has been found to inhibit the growth of medullary thyroid carcinoma cells, possibly by reducing cell cycle progression into S phase. This indicates its potential as a therapeutic agent in certain cancer treatments (Tomoda et al., 2008).

Activation of Specific Receptors

  • Application : Indomethacin activates the PGD2 receptor CRTH2, suggesting a role in mediating therapeutic and side effects of the drug, independently of its cyclooxygenase inhibition properties (Hirai et al., 2002).

Reduced Toxic Effects with Ester Analogs

  • Application : N,N-disubstituted aminoethanol ester derivatives of indomethacin show reduced gastric toxicity compared to the parent drug. Some esters maintain anti-inflammatory and analgesic action, highlighting their potential for novel therapeutic applications (Halen et al., 2007).

Antiviral Activity

  • Application : Indomethacin exhibits antiviral activity against several pathogens, including vesicular stomatitis virus. This effect is attributed to its activation of the protein kinase R (PKR), leading to the inhibition of viral protein translation and protection of host cells (Amici et al., 2015).

Safety And Hazards

Indomethacin heptyl ester is classified as a highly flammable liquid and vapor. It may cause serious eye irritation and may cause drowsiness or dizziness . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Lipid bioconjugates of Indomethacin have been established as promising candidates for future clinical studies . They have been shown to protect against acute intestinal epithelial injury caused by Indomethacin . A targeted prodrug approach that aims to allow intestinal permeability by specific transporters, as well as activation by specific enzymes, may greatly improve the prodrug efficiency, and allow for novel oral treatment options .

properties

IUPAC Name

heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBCHCVNKGZCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indomethacin heptyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Zrieki, R Farinotti, M Buyse - European journal of pharmacology, 2010 - Elsevier
… of indomethacin heptyl ester on P-gp protein expression. As illustrated in Fig. 3B, indomethacin heptyl ester … In addition, we demonstrated that treatment with indomethacin heptyl ester …
Number of citations: 33 www.sciencedirect.com
G Zibell, B Unkrüer, A Pekcec, AMS Hartz, B Bauer… - …, 2009 - Elsevier
… In the present study, we found that the highly selective COX-2 inhibitors, NS-398 and indomethacin heptyl ester, blocked the glutamate-induced increase in P-glycoprotein expression …
Number of citations: 151 www.sciencedirect.com
A Zrieki, R Farinotti, M Buyse - Pharmaceutical research, 2008 - Springer
… Differentiated Caco-2 cells seeded in 96-well dishes were treated for 24, 48, and 72 h by indomethacin heptyl ester 0.4 μM or nimesulide 10 μM or naproxen 6 μM or celecoxib 100 μM …
Number of citations: 67 link.springer.com
N Kawaguchi-Ihara, Y Zhao, S Nakamura… - Anticancer …, 2019 - ar.iiarjournals.org
… Materials and Methods: Vitamin C, resveratrol, cyclo-oxygenase inhibitor NS-398 and indomethacin heptyl ester (Ind) were added to cell culture with or without 3 μM chloroquine. …
Number of citations: 1 ar.iiarjournals.org
Z Yi, Z Yan, K Miyahara, M Shimada… - Anticancer …, 2017 - ar.iiarjournals.org
… Materials and Methods: Cyclo-oxygenase inhibitors NS-398 (NS) or indomethacin heptyl ester (indomethacin) at 30 μM was added to the cell culture. In U-937 cells, indomethacin was …
Number of citations: 4 ar.iiarjournals.org
HN Suh, HT Huong, CH Song… - American Journal of …, 2008 - journals.physiology.org
… C: cells were treated with AACOCF 3 , mepacrine, or indomethacin heptyl ester for 30 min … D: cells were treated with indomethacin heptyl ester for 30 min before treatment with linoleic …
Number of citations: 67 journals.physiology.org
S Wellmann, M Truss, E Bruder, L Tornillo, A Zelmer… - Pediatric …, 2010 - nature.com
… For inhibition of COX-2 signaling, two inhibitors indomethacin and the selective COX-2 inhibitor indomethacin heptyl ester (both Sigma Chemical Co.-Aldrich) were used. TNF-α was …
Number of citations: 110 www.nature.com
CC Lin, KM Suen, A Stainthorp, L Wieteska, GS Biggs… - Cancer letters, 2019 - Elsevier
… (C) Sections of the 1 H– 15 N HSQC spectra of Shc PTB showing indomethacin heptyl ester … and 10 M equivalent of showing Indomethacin heptyl ester. Both compounds show less …
Number of citations: 18 www.sciencedirect.com
HN Suh, HT Huong, CH Song, JH Lee, HJ Han - 2008 - journals.physiology.org
… was blocked by AACOCF3, mepacrine, or indomethacin heptyl ester (COX-2 inhibitor). … cells were treated with indomethacin heptyl ester. Indomethacin heptyl ester inhibited linoleic acid…
Number of citations: 0 journals.physiology.org
FJ Leyva, K Roberts - Lung, 2010 - Springer
… c Crocidolite-induced cytotoxicity of LA-4 cells in the presence of indomethacin heptyl ester, a COX-2 inhibitor. Indomethacin heptyl ester was added at doses 10 and 100 times its IC 50 …
Number of citations: 4 link.springer.com

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